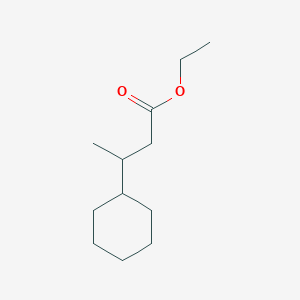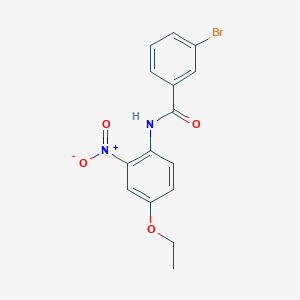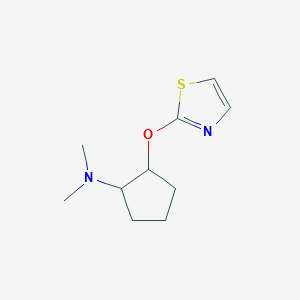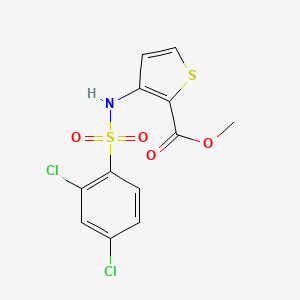
Ethyl 3-cyclohexylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl esters can be achieved through various chemical and enzymatic methods. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a compound structurally related to ethyl 3-cyclohexylbutanoate, is discussed using biocatalysts such as halohydrin dehalogenase and lipase . Another paper describes the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate, which demonstrates the potential for creating optically pure compounds . Additionally, the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate is achieved by adding l-glutamine, d-xylose, and β-cyclodextrin to improve biocatalytic efficiency .
Molecular Structure Analysis
The molecular structure of ethyl esters is crucial for their reactivity and physical properties. One paper provides a detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, including bond distances and hydrogen bonding patterns . This information is essential for understanding the reactivity and potential applications of similar compounds like ethyl 3-cyclohexylbutanoate.
Chemical Reactions Analysis
Ethyl esters undergo various chemical reactions, including photochemical reactions and pyrolysis. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate leads to products formed by radical recombination and decarbonylation . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate are also studied, revealing the reaction mechanism and elimination products .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. The pyrolysis study of ethyl 3-hydroxy-3-methylbutanoate provides insights into its thermal stability and reaction kinetics, which are important for understanding its behavior under high-temperature conditions . The enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate also highlights the importance of stereochemistry in determining the physical properties of these compounds .
Scientific Research Applications
Synthesis and Psychotropic Activity
- Synthesis of Related Chemicals : Ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, a related compound, was synthesized from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate using a Grignard reagent. This synthesis involved cyclization to form ethyl ester of 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylic acid, which was used for synthesizing benzo[h]quinazolines, triazole, and tetrazole (Grigoryan et al., 2011).
Wine Chemistry and Sensory Characteristics
Wine Aroma Modulation : The compound ethyl 2-hydroxy-3-methylbutanoate, which is structurally similar, was investigated for its chemical and sensory characteristics in wines. This study found that the concentrations of this ester in wines were below the detection threshold, suggesting no significant contribution to the fruity aroma of red wine (Gammacurta et al., 2018).
Impact on Wine Aromas : Another study on ethyl 3-hydroxybutanoate enantiomers in wine found that these compounds had an enhancing effect on the perception of fruity aromas in wine, despite their subthreshold concentrations (Lytra et al., 2014).
Biocatalysis and Synthesis
Chiral Synthesis : Ethyl (R)-4-cyano-3-hydroxybutanoate is used as a chiral synthon in the production of pharmaceuticals like atorvastatin. This review highlighted various synthetic strategies, emphasizing biocatalyst routes (You et al., 2013).
Enzymatic Synthesis : The enzymatic synthesis of ethyl 4-cyano-3-hydroxybutanoate enantiomers, crucial for the synthesis of the cholesterol-lowering drug atorvastatin, was conducted using whole cells, achieving high yield and enantioselectivity (Jin & Zhang, 2011).
Asymmetric Bioreduction : Ethyl 3-halo-2-oxo-4-phenylbutanoate underwent asymmetric bioreduction using Saccharomyces cerevisiae, demonstrating high chemical yield and enantioselectivity (Milagre et al., 2006).
Safety and Hazards
The safety information for Ethyl 3-cyclohexylbutanoate includes several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-cyclohexylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIDBKOIBLECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)




![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)
